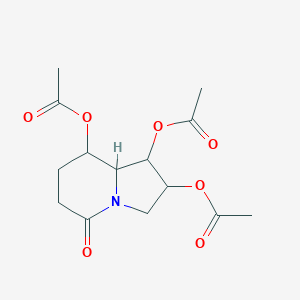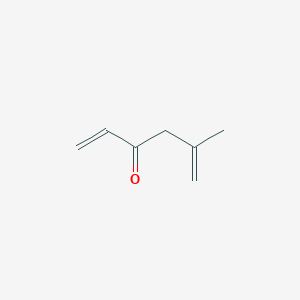
5-Methylhexa-1,5-dien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylhexa-1,5-dien-3-one is an organic compound with the molecular formula C7H10O. It is characterized by a six-carbon chain with a methyl group and two double bonds, making it a dienone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhexa-1,5-dien-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1,5-hexadiene with an oxidizing agent to introduce the ketone functionality . The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for maximum efficiency. These processes often use continuous flow reactors and advanced separation techniques to isolate and purify the compound .
化学反応の分析
Types of Reactions
5-Methylhexa-1,5-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, leading to substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Catalysts: Palladium on carbon (Pd/C) or platinum oxide (PtO2) can be used to facilitate hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
5-Methylhexa-1,5-dien-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as antiviral and antibacterial properties, is ongoing.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism by which 5-Methylhexa-1,5-dien-3-one exerts its effects involves interactions with specific molecular targets. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by binding to viral proteins. Similarly, its antibacterial effects could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .
類似化合物との比較
Similar Compounds
5-Methyl-1,3-hexadiene: Another dienone with similar structural features but different reactivity and applications.
5-Methyl-1,4-hexadien-3-one: Shares the dienone structure but differs in the position of the double bonds and functional groups
Uniqueness
5-Methylhexa-1,5-dien-3-one is unique due to its specific arrangement of double bonds and the presence of a ketone group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .
特性
CAS番号 |
998-83-4 |
|---|---|
分子式 |
C7H10O |
分子量 |
110.15 g/mol |
IUPAC名 |
5-methylhexa-1,5-dien-3-one |
InChI |
InChI=1S/C7H10O/c1-4-7(8)5-6(2)3/h4H,1-2,5H2,3H3 |
InChIキー |
WIUIPOJIZUXWRR-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


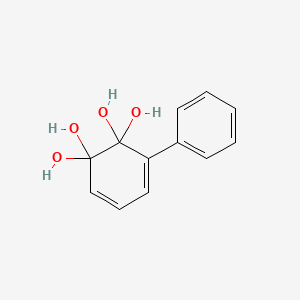
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14760215.png)
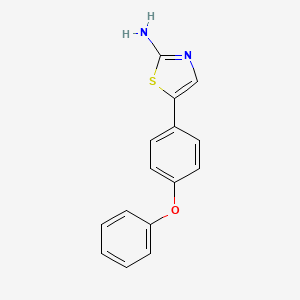

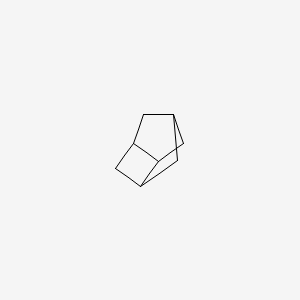
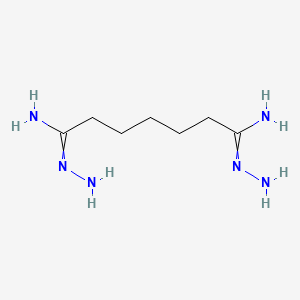
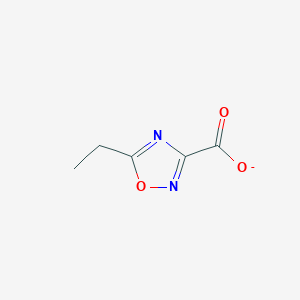
![(2R,3S,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B14760248.png)

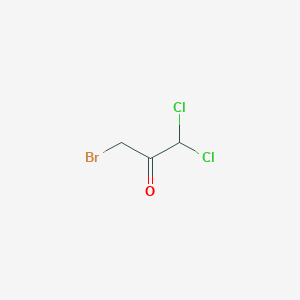
![3,6,10,14-Tetraoxapentacyclo[7.5.0.0~2,8~.0~4,12~.0~5,11~]tetradecane](/img/structure/B14760260.png)


